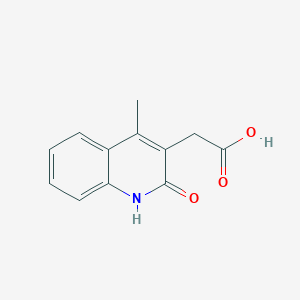
N-Des(cyclopentyl)-N-Cyclohexyl-Palbociclib
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Des(cyclopentyl)-N-Cyclohexyl-Palbociclib is a derivative of Palbociclib, a well-known cyclin-dependent kinase (CDK) inhibitor used in cancer treatment. This compound is specifically modified to enhance its pharmacological properties and efficacy in targeting cancer cells.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Des(cyclopentyl)-N-Cyclohexyl-Palbociclib involves multiple steps, starting from the basic structure of PalbociclibCommon reagents used in this synthesis include cyclohexylamine, various solvents, and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the highest quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-Des(cyclopentyl)-N-Cyclohexyl-Palbociclib undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents under controlled temperature and pressure.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in an inert atmosphere.
Substitution: Halogens, alkyl groups, and other substituents in the presence of catalysts and solvents.
Major Products Formed
Aplicaciones Científicas De Investigación
N-Des(cyclopentyl)-N-Cyclohexyl-Palbociclib has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying CDK inhibitors and their interactions with other molecules.
Biology: Investigated for its effects on cell cycle regulation and apoptosis in cancer cells.
Medicine: Explored as a potential therapeutic agent for various types of cancer, including breast cancer and lung cancer.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control
Mecanismo De Acción
The mechanism of action of N-Des(cyclopentyl)-N-Cyclohexyl-Palbociclib involves the inhibition of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6. These kinases play a crucial role in cell cycle regulation, and their inhibition leads to cell cycle arrest and apoptosis in cancer cells. The compound binds to the ATP-binding site of CDKs, preventing their activation and subsequent phosphorylation of target proteins .
Comparación Con Compuestos Similares
Similar Compounds
Palbociclib: The parent compound, known for its efficacy in treating breast cancer.
Ribociclib: Another CDK inhibitor with similar mechanisms but different pharmacokinetic properties.
Abemaciclib: A CDK inhibitor with a broader spectrum of activity against various CDKs
Uniqueness
N-Des(cyclopentyl)-N-Cyclohexyl-Palbociclib is unique due to its specific structural modifications, which enhance its binding affinity and selectivity for CDK4 and CDK6. These modifications also improve its pharmacokinetic properties, making it a promising candidate for further development in cancer therapy .
Propiedades
Fórmula molecular |
C25H31N7O2 |
|---|---|
Peso molecular |
461.6 g/mol |
Nombre IUPAC |
6-acetyl-8-cyclohexyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C25H31N7O2/c1-16-20-15-28-25(29-21-9-8-19(14-27-21)31-12-10-26-11-13-31)30-23(20)32(18-6-4-3-5-7-18)24(34)22(16)17(2)33/h8-9,14-15,18,26H,3-7,10-13H2,1-2H3,(H,27,28,29,30) |
Clave InChI |
SGVAIOODWPAVHB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCNCC4)C5CCCCC5)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![9,9-Difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione,aceticacid](/img/structure/B13513221.png)



![6-Fluorospiro[3.3]heptane-2-sulfonyl chloride](/img/structure/B13513247.png)


![2-Acetylamino-3-benzo[b]thiophen-3-yl-propionic acid](/img/structure/B13513254.png)



